2-Undecyl-1H-imidazole

Description

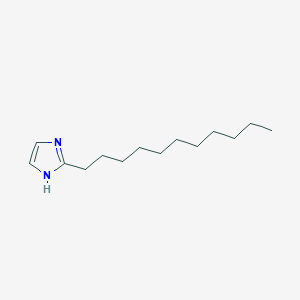

Structure

3D Structure

Properties

IUPAC Name |

2-undecyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEASVZEQBICSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=NC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066114 | |

| Record name | 1H-Imidazole, 2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16731-68-3 | |

| Record name | 2-Undecylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16731-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 2-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016731683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 2-undecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 2-undecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-undecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Undecyl-1H-imidazole

Abstract

This technical guide provides a comprehensive analysis of 2-Undecyl-1H-imidazole (CAS No. 16731-68-3), a substituted imidazole of significant interest in materials science and pharmaceutical development. We will explore its core physicochemical properties, elucidate a representative synthetic pathway, detail robust analytical characterization methodologies, and discuss its current and potential applications. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this molecule's behavior and utility. Key data is presented in structured tables, and critical workflows are visualized using process diagrams to enhance clarity and practical application.

Introduction: The Significance of Substituted Imidazoles

The imidazole ring is a cornerstone heterocyclic motif in medicinal chemistry and biology.[1][2] It is present in essential biomolecules like the amino acid histidine and the neurotransmitter histamine, conferring unique acid-base properties and hydrogen bonding capabilities that are critical for biological function.[1] In drug design, the imidazole scaffold is prized for its stability, water solubility, and its capacity to act as a versatile binding group for various enzymes and receptors.[2][3][4]

This compound is distinguished by the presence of a long, eleven-carbon alkyl chain at the C2 position of the imidazole ring. This structural feature introduces a significant lipophilic character to the otherwise polar imidazole headgroup, creating an amphiphilic molecule with distinct properties and applications that diverge from the parent heterocycle. This guide will dissect these properties, providing the foundational knowledge necessary for its effective application in research and development.

Core Physicochemical & Molecular Properties

The utility of this compound is fundamentally dictated by its physicochemical characteristics. These properties influence its solubility, reactivity, formulation, and potential biological interactions.

Summary of Key Properties

A compilation of the primary physical and chemical data for this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16731-68-3 | [5][6] |

| Molecular Formula | C₁₄H₂₆N₂ | [5][6] |

| Molecular Weight | 222.37 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder or solid | [5][6] |

| Melting Point | 69-74 °C (decomposes) | [5][6] |

| Boiling Point | 215 °C @ 20 mmHg | [5][6] |

| Solubility | Soluble in methanol; Poorly soluble in water | [5][6][7] |

| pKa (acidic) | 14.40 ± 0.10 (Predicted) | [5][6] |

| InChIKey | LLEASVZEQBICSN-UHFFFAOYSA-N | [6] |

Structural & Physicochemical Deep Dive

The unique behavior of this molecule arises from the combination of its two primary structural motifs: the aromatic, polar imidazole ring and the long, nonpolar undecyl chain.

References

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2-N-UNDECYLIMIDAZOLE | 16731-68-3 [chemicalbook.com]

- 7. 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol Detailed Information | Properties, Uses & Safety Data | Trusted Manufacturer & Supplier in China [quinoline-thiophene.com]

A Technical Guide to 2-Undecyl-1H-imidazole: Properties, Synthesis, and Applications

Introduction

2-Undecyl-1H-imidazole, identified by the CAS Number 16731-68-3 , is a versatile heterocyclic compound characterized by a five-membered imidazole ring substituted at the second position with a long, eleven-carbon alkyl (undecyl) chain.[1][2] This unique molecular architecture, combining a polar, basic imidazole head with a nonpolar, hydrophobic tail, imparts significant amphiphilic and surface-active properties.[1] These characteristics make it a compound of substantial interest in materials science, coordination chemistry, and as a building block for specialty chemicals.[1][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides in-depth information on the molecular structure, physicochemical properties, synthesis protocols, and current applications of this compound, with a forward look toward its potential in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of an aromatic imidazole ring, which is a planar, five-membered heterocycle containing two non-adjacent nitrogen atoms. The undecyl group (C11H23) is attached to the carbon atom positioned between the two nitrogens. This structure results in a molecule with a molecular formula of C14H26N2 and a molecular weight of approximately 222.37 g/mol .[1][2]

The presence of the imidazole ring provides a site for hydrogen bonding and protonation (pKa ≈ 7), rendering the molecule basic.[4] The long alkyl chain, conversely, dominates its hydrophobic character, leading to low water solubility but good solubility in organic solvents like methanol.[1] This dual nature is central to its function in various applications.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of this compound, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 16731-68-3 | [1][2] |

| Molecular Formula | C14H26N2 | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| Appearance | White to light yellow powder or low-melting solid | [1] |

| Melting Point | 69–74 °C (with decomposition) | [1][5] |

| Boiling Point | 215 °C (at 20 mm Hg) | [1][5] |

| Density | ~0.97 g/cm³ (estimated) | [1][5] |

| Purity | ≥96-98% (typical commercial grade) | [1] |

| Solubility | Soluble in methanol and other organic solvents | [1] |

Part 2: Synthesis and Characterization

Expertise & Experience: Rationale for Synthetic Route Selection

The synthesis of 2-alkyl-substituted imidazoles is well-established in organic chemistry. For a long-chain derivative like this compound, the most direct and industrially scalable approach is the condensation of an appropriate long-chain aldehyde with a source of ammonia and a 1,2-dicarbonyl compound (like glyoxal). However, a more common and robust laboratory synthesis involves the condensation of a long-chain carboxylic acid or its derivative with a diamine, followed by cyclization and oxidation.

The protocol detailed below is a representative method adapted from the synthesis of analogous 2-substituted imidazolines, followed by dehydrogenation. This choice is based on the high availability of the starting materials (lauric acid and ethylenediamine) and the straightforward nature of the reaction sequence. The initial condensation forms the imidazoline precursor, which is then oxidized to the aromatic imidazole. This two-step process provides good control over the reaction and typically results in high yields.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Undecyl-2-imidazoline

-

Reagents & Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser and a Dean-Stark trap. Charge the flask with lauric acid (1 eq.), ethylenediamine (1.1 eq.), and toluene (as an azeotropic solvent, approx. 100 mL).

-

Reaction: Heat the mixture to reflux (approx. 110-120 °C). The reaction progress is monitored by the collection of water in the Dean-Stark trap. Causality Note: The removal of water drives the condensation equilibrium towards the product, ensuring a high conversion rate.

-

Completion & Workup: Continue reflux for 4-6 hours or until no more water is collected. Allow the mixture to cool to room temperature. The toluene is then removed under reduced pressure using a rotary evaporator to yield the crude 2-undecyl-2-imidazoline intermediate.

Step 2: Dehydrogenation to this compound

-

Reagents & Setup: Dissolve the crude imidazoline intermediate in a suitable high-boiling solvent (e.g., xylene). Add a dehydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (approx. 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 140 °C) for 12-24 hours. Causality Note: The high temperature and catalyst are necessary to facilitate the removal of hydrogen and promote the aromatization of the imidazoline ring to the more stable imidazole.

-

Purification & Validation: After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The solvent is evaporated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a white to off-white solid.

-

Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6]

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

Part 3: Applications and Mechanisms of Action

While the imidazole scaffold is a privileged structure in medicinal chemistry, the primary and most well-documented application of this compound lies in materials science, specifically as a high-performance corrosion inhibitor.[3]

Application as a Corrosion Inhibitor

The efficacy of this compound as a corrosion inhibitor stems directly from its amphiphilic structure. It is particularly effective for protecting copper and other metals in corrosive environments.[3][7]

Mechanism of Action: The inhibition mechanism is based on the adsorption of the molecule onto the metal surface, forming a protective barrier film.[3][8]

-

Adsorption: The nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms on the surface. This forms strong coordination bonds.[3]

-

Film Formation: The long, hydrophobic undecyl chains orient away from the metal surface, creating a dense, nonpolar layer. This layer acts as a physical barrier, repelling water and preventing corrosive agents (like chloride ions) from reaching the metal.[9]

-

Inhibition of Electrochemical Reactions: By blocking the active sites on the metal surface, the adsorbed film impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that drive the corrosion process.[8]

The combination of chemisorption via the imidazole head and the physisorption/self-assembly of the alkyl tails results in a robust and stable protective film.[9]

Potential in Drug Development

The imidazole nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.[10][11] It is valued for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes, making it a versatile pharmacophore.[10]

While this compound itself is not currently a therapeutic agent, its structure presents intriguing possibilities for drug development:

-

Antimicrobial/Antifungal Agents: The amphiphilic nature is characteristic of certain antimicrobial peptides and surfactants that disrupt microbial cell membranes. The long alkyl chain could facilitate membrane insertion, while the imidazole head could interfere with cellular processes.

-

Enzyme Inhibition: The imidazole ring is a known ligand for various metalloenzymes. The undecyl chain could serve to anchor the molecule within a hydrophobic binding pocket of a target enzyme.

-

Scaffold for Synthesis: It serves as a valuable building block for creating more complex pharmaceutical intermediates.[1] The nitrogen atoms of the imidazole ring can be further alkylated or functionalized to generate libraries of new compounds for screening.[3] Research has shown that other substituted imidazoles act as microtubule targeting agents for cancer therapy and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[12][13]

The exploration of this compound and its derivatives in biological systems is an open area for research, leveraging the known activities of the broader imidazole class of compounds.[3][14]

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. chembk.com [chembk.com]

- 6. Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijfmr.com [ijfmr.com]

- 12. Synthesis and evaluation of 2-aryl-1H-benzo[d]imidazole derivatives as potential microtubule targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aminoimidazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 2-Undecyl-1H-imidazole in organic synthesis

An In-depth Technical Guide to the Applications of 2-Undecyl-1H-imidazole in Organic Synthesis

Abstract

This compound is a versatile heterocyclic compound characterized by a polar imidazole head and a long, nonpolar C11 alkyl tail. This amphiphilic structure imparts unique chemical properties, making it a valuable tool in diverse areas of organic synthesis and materials science. This guide provides an in-depth exploration of its primary applications, focusing on its role as a catalytic ligand in cross-coupling reactions, a curing agent in polymer chemistry, and a foundational building block for functional materials like ionic liquids. We will delve into the mechanistic principles behind its reactivity, provide detailed experimental protocols, and offer insights into its potential for future innovations. This document is intended for researchers, chemists, and materials scientists seeking to leverage the unique attributes of this multifaceted molecule.

Core Molecular Profile and Synthesis

This compound is a C2-substituted imidazole, a class of compounds known for their coordinating ability and biological significance.[1][2][3] The presence of the long undecyl chain introduces significant lipophilicity, rendering the molecule surface-active and soluble in many organic solvents.[4]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 16731-68-3 | |

| Molecular Formula | C₁₄H₂₆N₂ | |

| Molecular Weight | 222.37 g/mol | |

| Appearance | White to off-white powder or low-melting solid | [4] |

| Key Feature | Amphiphilic structure with a basic imidazole ring | [4] |

Synthetic Pathways

The synthesis of this compound can be approached through classical heterocyclic chemistry methods or by functionalizing a pre-existing imidazole core.

-

Debus Synthesis (Classical Approach): This one-pot reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde (dodecanal, the source of the undecyl group), and ammonia.[1][5] While foundational, yields can be modest.

-

Catalytic Condensation: A more modern and efficient approach involves the condensation of an amine source with lauric acid. Heterogeneous catalysts, such as Al-MCM-41 mesoporous silica, have been shown to be effective for synthesizing related 2-substituted benzimidazoles, a strategy adaptable for this compound.[1] The catalyst's high surface area and acidic sites facilitate the crucial cyclization step.[1]

Caption: Key synthetic strategies for this compound and related structures.

Applications in Catalysis and Polymer Science

The true utility of this compound in organic synthesis is most evident in its application as a ligand for metal catalysis and as a reactive catalyst in polymerization.

Ligand in Palladium-Catalyzed Cross-Coupling Reactions

The imidazole moiety is an excellent N-heterocyclic ligand for transition metals.[6][7] When coordinated to a metal center like palladium, this compound can significantly influence catalytic activity and stability.

Expertise & Causality: The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) acts as a strong σ-donor, which increases the electron density on the palladium center.[1][6] This electronic enrichment facilitates the rate-limiting oxidative addition step in many cross-coupling cycles. Concurrently, the bulky 2-undecyl group provides steric hindrance that can promote the formation of highly active monoligated palladium species and enhance the stability of the catalytic complex.[6] Its lipophilic nature improves the solubility of the entire palladium complex in common organic solvents, leading to more efficient and homogeneous reaction media.[1]

References

- 1. This compound|Corrosion Inhibitor|RUO [benchchem.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.net [pharmacyjournal.net]

- 4. This compound - SRIRAMCHEM [sriramchem.com]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Strategic Utility of 2-Undecyl-1H-imidazole in the Synthesis of Advanced Ionic Liquids: A Technical Guide

Executive Summary

Ionic liquids (ILs) have emerged as a pivotal class of materials, offering unprecedented tunability to solve complex chemical challenges.[1][2] This guide delves into the strategic use of 2-Undecyl-1H-imidazole as a versatile precursor for a specific and highly valuable subclass of ILs: those featuring a long alkyl chain at the C2 position of the imidazolium ring. The presence of the undecyl group imparts a distinct amphiphilic character, creating ILs that function not only as novel solvent systems but also as surfactants, phase-transfer catalysts, and potent agents in drug delivery and material science.[1][3] We will explore the fundamental properties of the precursor, detail the synthetic pathways to convert it into functional ionic liquids, and provide validated experimental protocols for its derivatization and characterization, offering researchers a comprehensive playbook for innovation.

The Precursor of Choice: this compound

The selection of a starting material is the most critical decision in the design of a functional ionic liquid. This compound is an exemplary precursor due to a synergistic combination of its imidazole core and its long alkyl chain.

-

The Imidazole Core: The imidazole ring is the cornerstone of many popular ILs.[4] It is an aromatic heterocycle that is amphoteric, meaning it can act as both an acid and a base.[5] The two nitrogen atoms provide distinct reaction sites. The sp2-hybridized nitrogen (N3) is the basic site, readily available for alkylation (quaternization), which is the key step in forming the imidazolium cation. The N1 nitrogen, bearing a proton, can also be functionalized, allowing for further structural diversity.

-

The C2-Undecyl Chain: Positioning the long C11 chain at the C2 position, rather than the more common N1 or N3 positions, is a deliberate design choice. This configuration sterically shields the acidic C2 proton of the resulting imidazolium ring, enhancing the cation's stability against deprotonation and subsequent decomposition pathways, a known vulnerability in some IL applications. Furthermore, this long, non-polar tail imparts significant hydrophobicity and surface-active properties, which are crucial for applications requiring self-assembly or interfacial activity.[1][3]

Physicochemical Properties

A thorough understanding of the precursor's properties is paramount for safe handling and effective reaction design.

| Property | Value | Source |

| CAS Number | 16731-68-3 | [6][7] |

| Molecular Formula | C14H26N2 | [3][6][7] |

| Molecular Weight | 222.37 g/mol | [3][6][7] |

| Appearance | White to light yellow powder or low-melting solid | [3] |

| Melting Point | 69–74 °C (decomposes) | [3][6][7] |

| Boiling Point | 215 °C at 20 mm Hg | [3][6][7] |

| Solubility | Soluble in methanol and other organic solvents | [3] |

Synthetic Pathways to 2-Undecylimidazolium Ionic Liquids

The transformation of this compound into a functional ionic liquid is a robust, two-stage process. This methodology allows for the systematic tuning of the final IL's properties by independently varying the cation's second substituent and the partnering anion.

Stage 1: N-Alkylation (Quaternization)

The foundational step is a Menshutkin-type reaction, where the nucleophilic N3 atom of the imidazole ring attacks an electrophilic alkyl halide (or other alkylating agent) to form the 1,2-disubstituted imidazolium halide salt.[8]

Causality Behind Experimental Choices:

-

Alkylating Agent (R-X): The choice of the alkylating agent (e.g., methyl iodide, ethyl bromide, butyl chloride) determines the second alkyl chain (R) on the imidazolium cation. This choice critically influences the IL's melting point, viscosity, and thermal stability. Shorter chains typically lead to lower viscosity.

-

Solvent: Acetonitrile is a preferred solvent due to its polarity, which stabilizes the charged transition state, and its relatively high boiling point, allowing for reactions at elevated temperatures to ensure complete conversion.[9] For some reactions, solvent-free conditions can be employed for a greener process.

-

Temperature: Heating the reaction, typically to reflux, is necessary to overcome the activation energy for the SN2 reaction.[9] The temperature is carefully controlled to prevent side reactions or degradation of the product.

Stage 2: Anion Metathesis (Anion Exchange)

While the initially synthesized imidazolium halides are themselves ionic liquids, the halide anions (Cl-, Br-, I-) can be reactive and are often hydrophilic. To fine-tune the IL's properties—such as hydrophobicity, electrochemical window, and miscibility with other solvents—the halide is exchanged for a different anion (A-).[10][11][12]

Common Anion Exchange Strategies:

-

Metathesis with a Metal Salt (e.g., AgBF4, NaPF6): This involves reacting the imidazolium halide with a metal salt containing the desired anion.[13] The reaction is driven by the precipitation of the insoluble metal halide (e.g., AgCl, NaBr), which can be removed by filtration.

-

Using an Anion Exchange Resin: This is a cleaner, often preferred method where the imidazolium halide solution is passed through a column packed with a resin pre-loaded with the target anion.[10][11][14] This avoids metal contamination in the final product.

-

Acid-Base Neutralization: The imidazolium halide can be converted to an imidazolium hydroxide using a strong base or an anion exchange resin in the hydroxide form. The subsequent neutralization with the desired acid (HA) yields the target IL and water, which can be removed under vacuum.[14]

The overall synthetic logic is depicted below.

Caption: General two-stage synthesis of 2-undecylimidazolium ionic liquids.

Applications in Research and Drug Development

The unique amphiphilic structure of ILs derived from this compound opens up numerous applications relevant to scientific and pharmaceutical research.

-

Enhanced Drug Solubility and Delivery: Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, limiting their bioavailability.[2] The surfactant-like properties of these long-chain ILs allow them to form micelles or other nanostructures that can encapsulate hydrophobic drugs, enhancing their solubility and enabling novel formulation strategies.[1][2] They can also act as permeation enhancers, transiently disrupting biological membranes to facilitate drug transport.[4][15]

-

Green Synthesis and Catalysis: As solvents, these ILs provide a unique reaction environment. Their negligible vapor pressure makes them "green" alternatives to volatile organic compounds (VOCs).[4] The biphasic systems they can form with aqueous or non-polar organic solvents simplify product separation and catalyst recycling.

-

Corrosion Inhibition: The imidazolium headgroup can adsorb strongly onto metal surfaces, while the long undecyl tail forms a protective, hydrophobic barrier. This makes these ILs highly effective corrosion inhibitors, particularly for mild steel in acidic environments.[9]

Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis.

Protocol 4.1: Synthesis of 1-Butyl-2-undecyl-1H-imidazolium Bromide

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (11.12 g, 50 mmol).

-

Reagent Addition: Add 100 mL of dry acetonitrile, followed by the dropwise addition of 1-bromobutane (8.22 g, 60 mmol, 1.2 equivalents).

-

Scientist's Note: A slight excess of the alkylating agent ensures the complete conversion of the starting imidazole.

-

-

Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain under continuous stirring for 24 hours in an inert atmosphere (e.g., nitrogen).[9]

-

Workup: After cooling to room temperature, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Purification: The resulting viscous oil or solid is washed repeatedly with dry diethyl ether (3 x 50 mL) to remove any unreacted starting materials. Vigorous stirring or sonication during washing is recommended.[16]

-

Drying: Dry the purified product under high vacuum at 60 °C for at least 12 hours to remove residual solvents. The final product should be a pale yellow viscous liquid or solid. Expected yield: >95%.

Protocol 4.2: Anion Exchange to form 1-Butyl-2-undecyl-1H-imidazolium Tetrafluoroborate

-

Setup: Dissolve the 1-Butyl-2-undecyl-1H-imidazolium Bromide (10 g, approx. 27.8 mmol) in 50 mL of methanol.

-

Anion Exchange Resin Preparation:

-

Prepare a chromatography column with Amberlyst A-26 resin (or equivalent strong basic anion exchange resin).

-

Wash the resin thoroughly with methanol.

-

Prepare a solution of sodium tetrafluoroborate (NaBF4) in methanol and pass it through the column to load the BF4- anion onto the resin.

-

Wash the resin again with copious methanol to remove excess NaBF4.

-

-

Ion Exchange: Slowly pass the methanolic solution of the imidazolium bromide through the prepared resin column.[16] Collect the eluate.

-

Self-Validation Check: Test a small portion of the eluate with a silver nitrate solution. The absence of a white precipitate (AgBr) indicates the complete removal of bromide ions.[13]

-

-

Isolation: Remove the methanol from the collected eluate using a rotary evaporator.

-

Drying: Dry the final product under high vacuum at 70 °C for 24 hours to ensure the complete removal of water and solvent.

Characterization and Quality Control

Confirming the structure and purity of the synthesized ionic liquid is a critical, non-negotiable step.

Spectroscopic Analysis Workflow

The following diagram outlines the standard workflow for structural verification.

Caption: Standard analytical workflow for ionic liquid characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the covalent structure of the imidazolium cation.[17][18][19] In the ¹H NMR spectrum, the key indicators of successful quaternization are the downfield shift of the imidazole ring protons and the appearance of new signals corresponding to the protons on the newly added alkyl group (e.g., the butyl chain in Protocol 4.1).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the characteristic vibrations of the molecule.[20] The spectra will show C-H stretching from the alkyl chains, and C=N and C=C stretching from the imidazolium ring. Importantly, new vibrational bands corresponding to the chosen anion (e.g., the B-F stretch for BF4-) will confirm a successful anion exchange.[21]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for analyzing ionic liquids. It will show a prominent peak corresponding to the mass-to-charge ratio (m/z) of the intact imidazolium cation, providing definitive confirmation of its molecular weight.[22]

Conclusion

This compound is not merely a chemical intermediate; it is a strategic building block for designing high-performance, amphiphilic ionic liquids. Its unique C2-substitution pattern provides enhanced stability, while the long alkyl chain introduces functionalities crucial for applications ranging from surfactant chemistry to advanced drug delivery systems. The synthetic pathways of quaternization followed by anion metathesis offer a modular and reliable approach to a vast library of tailored ionic liquids. By following the detailed protocols and rigorous characterization workflows outlined in this guide, researchers are well-equipped to synthesize and validate these advanced materials, paving the way for new discoveries and technological advancements.

References

- 1. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems | MDPI [mdpi.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

- 7. 2-N-UNDECYLIMIDAZOLE | 16731-68-3 [chemicalbook.com]

- 8. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imidazolium based ionic liquid derivatives; synthesis and evaluation of inhibitory effect on mild steel corrosion in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazolium ionic liquids: A simple anion exchange protocol - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Imidazolium ionic liquids: A simple anion exchange protocol | Semantic Scholar [semanticscholar.org]

- 12. Ionic liquid ion exchange: exclusion from strong interactions condemns cations to the most weakly interacting anions and dictates reaction equilibrium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

- 17. Nuclear magnetic resonance characterisation of ionic liquids and organic ionic plastic crystals: common approaches and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

The Pharmaceutical Potential of 2-Undecyl-1H-imidazole: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its versatile chemical properties.[1][2] This guide explores the untapped pharmaceutical potential of 2-Undecyl-1H-imidazole, a derivative characterized by a long lipophilic alkyl chain. While direct pharmacological studies on this specific molecule are nascent, its structural features—the proven imidazole pharmacophore combined with a significant hydrophobic tail—suggest compelling avenues for research in oncology, infectious diseases, and inflammatory conditions. This document synthesizes data from related imidazole derivatives to build a predictive framework for the therapeutic applications of this compound, providing detailed experimental protocols and mechanistic hypotheses to guide future research and development.

Introduction: The Unique Profile of this compound

This compound (CAS No. 16731-68-3) is an organic compound featuring a five-membered imidazole ring substituted at the 2-position with an eleven-carbon alkyl chain (undecyl group).[3][4] This structure imparts a distinct amphiphilic character, with the hydrophilic, electron-rich imidazole head and a long, hydrophobic tail.[5] While its primary documented application is in materials science as a corrosion inhibitor for copper, its molecular design is highly analogous to other biologically active molecules, positioning it as a compelling candidate for pharmaceutical investigation.[2]

The imidazole nucleus is fundamental to life, forming the core of the amino acid histidine, histamine, and purines.[6][7] Its ability to act as both a hydrogen bond donor and acceptor, its amphoteric nature (acting as a weak acid or base), and its capacity to coordinate with metal ions in enzymes make it an exceptionally versatile pharmacophore.[7][8][9] The addition of the undecyl chain introduces lipophilicity, a critical physicochemical property that can enhance membrane permeability, protein binding, and overall absorption of a drug candidate.[8] This guide will explore the therapeutic hypotheses stemming from this unique combination of features.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16731-68-3 | [3][4] |

| Molecular Formula | C₁₄H₂₆N₂ | [3][5] |

| Molecular Weight | 222.37 g/mol | [3][5] |

| Appearance | White to light yellow powder or low-melting solid | [5] |

| Melting Point | 69–74°C (decomposition) | [5][10] |

| Boiling Point | 215°C (at 20 mm Hg) | [5][10] |

| Solubility | Soluble in methanol and other organic solvents | [5] |

Potential Therapeutic Applications: A Mechanistic Exploration

The true potential of this compound lies in extrapolating the well-documented activities of the broader imidazole class and considering the influence of its unique undecyl substituent.

Anticancer Potential: Targeting Cellular Proliferation and Survival

Imidazole derivatives are extensively studied as anticancer agents, acting on a variety of targets to induce cell death and inhibit tumor growth.[11][12][13][14] The success of drugs like dacarbazine (an imidazole derivative used to treat melanoma) highlights the scaffold's clinical relevance.[11][14]

Mechanistic Hypothesis: The lipophilic undecyl chain of this compound could facilitate its passage across the cancer cell membrane, increasing its intracellular concentration. Once inside, the imidazole core could interact with key signaling proteins, such as protein kinases, which are often dysregulated in cancer.[12][15] Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket, and the imidazole ring is well-suited for this role.[1][13]

Key Potential Targets:

-

Tyrosine Kinases: Receptors like VEGFR-2 and EGFR are critical for tumor angiogenesis and proliferation. Imidazole-based compounds have been developed to inhibit these kinases.[12][13]

-

DNA Intercalation: The planar imidazole ring has the potential to insert between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to apoptosis.[15][16]

Experimental Workflow: Screening for Anticancer Activity

The following diagram outlines a standard workflow for the initial assessment of a novel compound's anticancer potential.

Caption: High-throughput screening workflow for evaluating the anticancer potential of this compound.

Protocol: Cell Viability (MTT) Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Rationale: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before compound exposure.

-

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in a complete cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

-

Rationale: DMSO is a standard solvent for organic compounds. A serial dilution series is necessary to determine a dose-response curve.

-

-

Treatment: Remove the old medium from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Rationale: The incubation period must be long enough to observe effects on cell proliferation. The vehicle control ensures that the solvent itself is not causing toxicity.

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Antimicrobial Activity: Disrupting Microbial Defenses

The imidazole scaffold is the basis for many successful antifungal drugs, including clotrimazole and miconazole.[1][17] These agents primarily act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[18]

Mechanistic Hypothesis: The amphiphilic structure of this compound is highly suggestive of antimicrobial activity. The long undecyl chain can intercalate into and disrupt the lipid bilayer of bacterial or fungal cell membranes, leading to increased permeability and leakage of essential cellular contents.[18][19] The imidazole head group could then interact with membrane-bound enzymes or proteins, further compromising the cell's integrity. This dual-action mechanism could be effective against a broad spectrum of microbes and may be less susceptible to common resistance mechanisms.

Diagram: Proposed Mechanism of Membrane Disruption

Caption: Proposed mechanism where the undecyl chain disrupts the lipid bilayer, leading to membrane leakage.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that prevents visible microbial growth.

-

Microbe Preparation: Grow a culture of the target microbe (e.g., Staphylococcus aureus for bacteria, Candida albicans for fungi) overnight in an appropriate broth (e.g., Tryptic Soy Broth or Yeast Peptone Dextrose Broth).

-

Inoculum Standardization: Dilute the overnight culture to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Further dilute this to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Rationale: A standardized inoculum is critical for the reproducibility of MIC results.

-

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth. Concentrations might range from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

-

Rationale: This endpoint provides a quantitative measure of the compound's bacteriostatic or fungistatic activity.

-

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Several imidazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[20][21][22] Some of these compounds function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).[8][21]

Mechanistic Hypothesis: this compound could potentially act as a COX-2 inhibitor. The long alkyl chain might anchor the molecule within the hydrophobic channel of the COX-2 active site, while the imidazole ring could interact with key amino acid residues, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Diagram: Simplified Arachidonic Acid Pathway Inhibition

Caption: Inhibition of the COX-2 enzyme by this compound blocks prostaglandin synthesis.

Synthesis and Future Derivatization

The synthesis of this compound can be achieved through established methods for 2-substituted imidazoles, such as the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[23] The undecyl group can be introduced by using dodecanal (lauric aldehyde) as the aldehyde component.

Future Research & Derivatization Strategy: The structure of this compound is ripe for optimization through medicinal chemistry. A systematic Structure-Activity Relationship (SAR) study could yield compounds with significantly enhanced potency and selectivity.

-

Alkyl Chain Modification: Synthesize analogues with varying chain lengths (e.g., C8 to C16) to optimize the balance between lipophilicity and solubility, which is crucial for bioavailability and membrane interaction.

-

Ring Substitution: Introduce substituents at the 4 and 5 positions of the imidazole ring to explore additional binding interactions with target enzymes.

-

N-Alkylation: Modify the nitrogen at the 1-position to alter the molecule's polarity and pharmacokinetic profile.

Conclusion and Outlook

This compound stands at an exciting intersection of known biological activity and unexplored potential. While its current applications are in material science, its chemical architecture—a proven imidazole pharmacophore functionalized with a lipophilic tail—provides a strong rationale for its investigation as a therapeutic agent. The hypotheses presented in this guide, grounded in extensive research on related imidazole derivatives, point toward promising applications in oncology, infectious disease, and anti-inflammatory research. The provided experimental frameworks offer a clear path for researchers to begin validating these concepts. The journey from a corrosion inhibitor to a potential clinical candidate is long, but for this compound, the scientific foundation suggests it is a journey worth undertaking.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. This compound|Corrosion Inhibitor|RUO [benchchem.com]

- 3. This compound | 16731-68-3 [sigmaaldrich.com]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. pharmacyjournal.net [pharmacyjournal.net]

- 7. Imidazole - Wikipedia [en.wikipedia.org]

- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. chembk.com [chembk.com]

- 11. jchemrev.com [jchemrev.com]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijsrtjournal.com [ijsrtjournal.com]

- 16. Synthesis and potential antineoplastic activity of dehydroabietylamine imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

- 18. nano-ntp.com [nano-ntp.com]

- 19. mdpi.com [mdpi.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

2-Undecyl-1H-imidazole as a building block for functional materials.

An In-Depth Technical Guide to 2-Undecyl-1H-imidazole as a Building Block for Functional Materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile heterocyclic compound characterized by its unique amphiphilic nature, stemming from the hydrophilic imidazole head and the hydrophobic undecyl tail. This dual character makes it a valuable building block in the synthesis of a wide array of functional materials. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its role in corrosion inhibition, antimicrobial agents, and the formation of ionic liquids and coordination complexes. Detailed experimental protocols and mechanistic insights are provided to enable researchers to leverage the full potential of this remarkable molecule in their own work.

Introduction: The Molecular Architecture and Potential of this compound

This compound, with the chemical formula C14H26N2, is an organic compound that has garnered significant interest in materials science and medicinal chemistry.[1][2] Its molecular structure, featuring a polar imidazole ring and a nonpolar eleven-carbon alkyl chain, imparts valuable surface-active properties.[3] This amphiphilic nature allows it to be a versatile intermediate in the synthesis of coordination complexes, ionic liquids, surfactants, and other functional materials.[3] The imidazole moiety itself is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, conferring properties such as anticancer, antimicrobial, and anti-inflammatory activities to its derivatives.[1][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in materials synthesis.

| Property | Value | Source |

| Molecular Formula | C14H26N2 | [2] |

| Molar Mass | 222.37 g/mol | [2] |

| Melting Point | 69-74 °C | [2] |

| Boiling Point | 215 °C at 20 mmHg | [2] |

| Density | ~0.97 g/cm³ | [2] |

| Appearance | White to off-white powder or low-melting solid | [3] |

| Solubility | Soluble in methanol and other organic solvents | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for creating 2-substituted imidazoles. One common and effective approach is the condensation reaction of an appropriate diamine with lauric acid or its derivatives, often facilitated by a catalyst.

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of a 2-undecyl-1H-benzimidazole, a related structure.[1]

Detailed Experimental Protocol: Heterogeneous Catalysis

This protocol is adapted from methods used for synthesizing 2-substituted benzimidazoles, which are structurally related to this compound.[1]

-

Catalyst Preparation: Prepare or procure a suitable heterogeneous catalyst, such as Al-MCM-41, a mesoporous silica material known for its high surface area and acidic sites that facilitate cyclization.[1]

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine and lauric acid in a suitable solvent.

-

Catalyst Addition: Add the Al-MCM-41 catalyst to the reaction mixture.

-

Reflux: Heat the mixture to reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Catalyst Removal: After the reaction is complete, cool the mixture and separate the catalyst by filtration. The catalyst can often be recycled.[1]

-

Product Isolation: Remove the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to obtain pure 2-undecyl-1H-benzimidazole.

Application as a Corrosion Inhibitor

One of the most well-documented applications of this compound is as a high-performance corrosion inhibitor, particularly for copper and its alloys.[1]

Mechanism of Action

The corrosion inhibition mechanism of this compound relies on its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1]

Caption: Mechanism of corrosion inhibition by this compound.

The nitrogen atoms in the imidazole ring coordinate with the metal ions on the surface, forming a stable metal-organic framework.[1] The long undecyl chain enhances this protective effect by creating a hydrophobic layer that repels water and other corrosive agents.

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

This protocol provides a standard method for quantifying the corrosion inhibition efficiency of this compound.[5]

-

Specimen Preparation: Prepare metal coupons (e.g., mild steel or copper) of known dimensions. Clean, degrease, and accurately weigh each coupon.[6]

-

Immersion: Prepare a corrosive solution (e.g., 0.5 M H2SO4) with and without various concentrations of this compound.[5] Suspend the pre-weighed coupons in each solution for a set period under controlled temperature.

-

Cleaning: After the immersion period, remove the coupons, clean them to remove any corrosion products, rinse with distilled water and ethanol, and dry them.[6]

-

Final Weighing: Accurately re-weigh the coupons.

-

Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss of the coupon in the uninhibited solution, and Wᵢ is the weight loss in the inhibited solution.

Comparative Inhibition Efficiency

The following table summarizes the inhibition efficiencies of various imidazole derivatives.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Source |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 96 | [5][7] |

| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 91 | [5][7] |

| 2-styryl-1H-benzo[d]imidazole | Carbon Steel | 15% HCl | 200 mg L⁻¹ | 93.75 | [8] |

| 2-Chloro-1-(4-fluorobenzyl)benzimidazole | Copper | 0.5 M H₂SO₄ | 10 mM | 95.2 | [9] |

Antimicrobial and Antifungal Applications

The imidazole scaffold is a cornerstone of many antimicrobial and antifungal drugs.[4][10] The addition of a long alkyl chain, as in this compound, can significantly enhance this activity.

Mechanism of Action

The antimicrobial action of long-chain alkylimidazoles is primarily attributed to their surfactant-like properties, which allow them to disrupt the cell membranes of microorganisms.[3][11]

Caption: Proposed antimicrobial mechanism of action for this compound.

The hydrophobic undecyl tail inserts into the lipid bilayer of the cell membrane, while the hydrophilic imidazole head remains at the surface. This disrupts the membrane's integrity, leading to leakage of cellular contents and ultimately, cell death.[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the effectiveness of an antimicrobial agent.[12]

-

Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Serial Dilutions: Prepare a series of dilutions of this compound in a suitable growth medium in a 96-well microtiter plate.

-

Inoculation: Add the microbial suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial Activity of Imidazole Derivatives

The following table presents the MIC values for various imidazole-based compounds against different microorganisms.

| Compound | Microorganism | MIC (mmol L⁻¹) | Source |

| Dicationic Imidazolium SAIL (DI₁₂-SAIL) | S. aureus | 0.015 | [12] |

| Dicationic Imidazolium SAIL (DI₁₂-SAIL) | E. coli | 0.015 | [12] |

| N-Hexylimidazole | P. aeruginosa | 3.29 | [11] |

This compound as a Building Block for Advanced Materials

Beyond its direct applications, this compound serves as a valuable precursor for the synthesis of more complex functional materials.

Ionic Liquids

Imidazolium-based ionic liquids are a class of molten salts with low melting points, high thermal stability, and tunable properties.[10][13] The synthesis of an ionic liquid from this compound typically involves the alkylation of the imidazole ring.

-

Starting Material: this compound.

-

Alkylation: React this compound with an alkyl halide (e.g., butyl bromide) in a suitable solvent.

-

Purification: The resulting imidazolium salt can be purified by washing with a non-polar solvent to remove unreacted starting materials, followed by drying under vacuum.

Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole ring of this compound can act as ligands, coordinating with metal ions to form metal complexes.[4][14] These complexes can exhibit interesting catalytic properties.

-

Ligand Solution: Dissolve this compound in a suitable solvent.

-

Metal Salt Addition: Add a solution of a metal salt (e.g., zinc chloride, copper acetate) to the ligand solution.

-

Complex Formation: The metal complex will often precipitate out of solution or can be isolated by evaporation of the solvent.

-

Characterization: The structure and properties of the resulting metal complex can be characterized using techniques such as FT-IR, NMR, and X-ray crystallography.

Conclusion and Future Outlook

This compound is a molecule of significant scientific and industrial interest. Its unique amphiphilic structure makes it a powerful corrosion inhibitor and a promising antimicrobial agent. Furthermore, its versatile chemical nature allows it to serve as a key building block in the synthesis of advanced functional materials such as ionic liquids and catalytic metal complexes. Future research is likely to focus on the development of novel polymers and metal-organic frameworks derived from this compound, as well as on the exploration of its full potential in drug development and other biomedical applications.

References

- 1. N-alkylimidazolium Salts Functionalized with p-Coumaric and Cinnamic Acid: A Study of Their Antimicrobial and Antibiofilm Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|Corrosion Inhibitor|RUO [benchchem.com]

- 3. Frontiers | Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. Quantum chemical and experimental evaluation of the inhibitory action of two imidazole derivatives on mild steel corrosion in sulphuric acid medium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. electrochemsci.org [electrochemsci.org]

- 10. Synthesis and Characterization of Imidazolium-Based Ionenes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-alkylimidazole derivatives as potential inhibitors of quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic-inorganic hybrids of imidazole complexes of zinc (II) for catalysts in the glycerolysis of urea - PubMed [pubmed.ncbi.nlm.nih.gov]

The Coordination Chemistry of 2-Undecyl-1H-imidazole with Metal Ions: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2-Undecyl-1H-imidazole, a molecule of significant interest due to its amphiphilic nature, which imparts unique properties to its metal complexes. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and potential applications of these coordination compounds. We will delve into the nuanced interplay between the imidazole core, the long alkyl chain, and various metal ions, providing both theoretical understanding and practical, field-proven insights. The protocols and characterization data presented herein are designed to be self-validating, empowering researchers to confidently explore the rich chemical landscape of these fascinating molecules.

Introduction: The Strategic Importance of this compound in Coordination Chemistry

The imidazole moiety is a cornerstone in coordination and medicinal chemistry, renowned for its versatile binding capabilities with a wide array of metal ions.[1] As a five-membered aromatic heterocycle with two nitrogen atoms, it is a fundamental component of many biomolecules, including the amino acid histidine, and plays a crucial role in the function of numerous metalloenzymes.[2][3] The coordination chemistry of imidazole and its derivatives is thus a field of intense research, with applications spanning catalysis, materials science, and pharmacology.[4][5]

The introduction of a long alkyl chain at the 2-position of the imidazole ring, as in this compound, introduces a significant hydrophobic character to the ligand. This amphiphilic nature can profoundly influence the solubility, stability, and biological activity of the resulting metal complexes.[2] The undecyl group can facilitate interactions with lipophilic environments, such as cell membranes, potentially enhancing the bioavailability and therapeutic efficacy of metallodrugs.[6] Furthermore, the steric bulk of the alkyl chain can modulate the coordination geometry around the metal center, leading to unique catalytic properties.[7]

This guide will systematically unpack the coordination chemistry of this compound, providing a robust framework for its application in scientific research and development.

Synthesis of this compound: A Validated Protocol

The synthesis of 2-substituted imidazoles can be achieved through various established methods. For this compound, a reliable approach involves the condensation of an appropriate aldehyde with a 1,2-dicarbonyl compound and ammonia, or a derivative thereof. Below is a detailed, self-validating protocol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound with high purity.

Materials:

-

Dodecanal (Lauric aldehyde)

-

Glyoxal (40% solution in water)

-

Ammonium hydroxide (concentrated)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dodecanal (1 equivalent) and glyoxal (1.1 equivalents) in ethanol (100 mL).

-

Causality: Ethanol serves as a solvent that is compatible with all reactants and facilitates a homogenous reaction mixture. The slight excess of glyoxal ensures the complete conversion of the dodecanal.

-

-

Addition of Ammonia: To the stirred solution, slowly add concentrated ammonium hydroxide (3 equivalents). The reaction is exothermic; maintain the temperature below 40°C using a water bath.

-

Causality: Ammonia provides the nitrogen atoms for the imidazole ring formation. Slow addition is crucial to control the exothermicity of the reaction and prevent side product formation.

-

-

Reflux: After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Refluxing provides the necessary activation energy for the cyclization and aromatization steps leading to the imidazole ring.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

To the resulting residue, add 100 mL of water and acidify to pH ~2 with hydrochloric acid. This step protonates the imidazole, making it water-soluble and allowing for the removal of non-basic impurities.

-

Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted aldehyde and other organic impurities. Discard the ether layers.

-

Self-Validation: The separation of layers should be clean, indicating the successful protonation and transfer of the product to the aqueous phase.

-

-

Neutralization and Isolation:

-

Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate until the pH is ~8. The this compound will precipitate as a solid.

-

Causality: Neutralization deprotonates the imidazole, rendering it insoluble in water.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

-

Purification:

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a white to off-white solid.

-

Dry the purified product under vacuum.

-

Self-Validation: A sharp melting point and clean NMR and IR spectra will confirm the purity of the synthesized ligand.

-

Characterization:

-

¹H NMR: Expect characteristic peaks for the imidazole ring protons and the aliphatic protons of the undecyl chain.

-

¹³C NMR: Confirm the presence of all carbon atoms in their expected chemical environments.

-

FT-IR: Look for characteristic N-H and C=N stretching vibrations of the imidazole ring.

-

Mass Spectrometry: Determine the molecular weight to confirm the identity of the product.

Coordination with Metal Ions: Principles and Synthetic Strategies

The coordination of this compound with metal ions primarily occurs through the lone pair of electrons on the sp²-hybridized nitrogen atom (N-3) of the imidazole ring.[3] This nitrogen acts as a Lewis base, donating its electron pair to a vacant orbital of the metal ion (a Lewis acid). The long undecyl chain, while not directly involved in coordination, exerts a significant steric and electronic influence on the resulting complex.

General Principles of Coordination

-

Monodentate Ligation: this compound typically acts as a monodentate ligand, coordinating to the metal center through a single nitrogen atom.[8]

-

Steric Hindrance: The bulky undecyl group can influence the number of ligands that can coordinate to a metal center, favoring lower coordination numbers compared to less hindered imidazoles.

-

Solubility: The hydrophobic undecyl chain can impart solubility in nonpolar organic solvents to the metal complexes, which can be advantageous for certain catalytic applications.[9]

-

Self-Assembly: The amphiphilic nature of the ligand can lead to the formation of interesting supramolecular structures, such as micelles or bilayers, in which the metal complexes are embedded.

General Protocol for the Synthesis of Metal Complexes

Objective: To synthesize a metal complex of this compound.

Materials:

-

This compound (ligand)

-

A metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(CH₃COO)₂)

-

An appropriate solvent (e.g., ethanol, methanol, acetonitrile)

Procedure:

-

Dissolution: Dissolve the this compound in the chosen solvent in a round-bottom flask with stirring.

-

Addition of Metal Salt: In a separate flask, dissolve the metal salt in the same solvent. Add this solution dropwise to the ligand solution at room temperature.

-

Causality: A stoichiometric amount of the metal salt is typically used, or a slight excess of the ligand to ensure complete coordination. The choice of metal salt anion can influence the final structure of the complex.

-

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 1-24 hours). The formation of a precipitate or a color change often indicates complex formation.

-

Isolation:

-

If a precipitate forms, collect it by vacuum filtration, wash with the solvent, and then with a non-coordinating solvent like diethyl ether to remove any unreacted starting materials.

-

If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

-

-

Purification: The crude complex can be purified by recrystallization from a suitable solvent or solvent mixture.

Workflow for Synthesis and Characterization of Metal Complexes

Caption: Workflow for the synthesis and characterization of this compound metal complexes.

Spectroscopic and Structural Characterization

Thorough characterization is essential to elucidate the structure and properties of the synthesized metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Diagnostic Peaks: The coordination of the imidazole to the metal ion can be observed by a shift in the C=N stretching vibration of the imidazole ring, typically to a lower frequency.[10] New bands in the far-IR region may also appear, corresponding to the M-N stretching vibration.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Diamagnetic Complexes: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The coordination of the imidazole ring to the metal center will cause a downfield shift of the imidazole protons.

-

Paramagnetic Complexes: For paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)), the NMR signals will be broadened, and the technique is generally less informative for structural elucidation.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

d-d Transitions: For transition metal complexes, UV-Vis spectroscopy can reveal the electronic transitions between d-orbitals of the metal ion. The position and intensity of these bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar).[11]

-

Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands may also be observed.

-

Structural Analysis

-

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state structure of a metal complex.[12] It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While crystal structures for complexes of this compound are not widely reported, data from closely related long-chain alkyl imidazole complexes can provide valuable insights.[13]

Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Technique | Ligand (this compound) | Complex [M(this compound)₂Cl₂] | Rationale for Change |

| FT-IR (cm⁻¹) | |||

| ν(N-H) | ~3150 | ~3120 | Broadening and slight shift upon coordination. |

| ν(C=N) | ~1580 | ~1565 | Shift to lower frequency due to electron donation to the metal. |

| ν(M-N) | - | ~450 | Appearance of a new band corresponding to the metal-ligand bond. |

| ¹H NMR (ppm) | (For a diamagnetic M, e.g., Zn(II)) | ||

| Imidazole CH | ~7.0-7.5 | ~7.2-7.8 | Downfield shift due to deshielding upon coordination. |

| Alkyl CH₂ | ~1.2-2.6 | ~1.2-2.7 | Minor shifts in the alkyl chain protons. |

| UV-Vis (nm) | (For a d⁸ M, e.g., Ni(II) in tetrahedral geometry) | ||

| λ_max | - | ~600-700 | Corresponds to d-d transitions characteristic of the geometry. |

Influence of the Undecyl Chain on Coordination and Properties

The long alkyl chain of this compound is not merely a passive substituent. It actively influences the properties and behavior of the resulting metal complexes.

-

Steric Effects: The steric bulk of the undecyl group can prevent the formation of highly crowded coordination spheres, often leading to complexes with lower coordination numbers. For instance, while imidazole itself can form hexacoordinate complexes with many metal ions, this compound may favor tetracoordinate geometries.[3]

-

Hydrophobicity and Solubility: The undecyl chain imparts significant hydrophobic character to the metal complexes. This can be exploited to enhance their solubility in nonpolar solvents and facilitate their incorporation into polymeric matrices or onto surfaces.[14]

-

Self-Assembly and Nanoparticle Stabilization: The amphiphilic nature of the ligand can be leveraged to stabilize metal nanoparticles, preventing their aggregation and controlling their size and shape.[7] This has important implications for the development of novel catalysts.

-

Biological Interactions: In the context of drug development, the long alkyl chain can promote interactions with cell membranes, potentially leading to enhanced cellular uptake and altered mechanisms of action.[2][6]

Diagram of a Metal Complex with this compound

Caption: A schematic representation of a tetracoordinate metal complex with two this compound ligands.

Potential Applications

The unique properties of this compound metal complexes open up a range of potential applications.

-

Homogeneous and Heterogeneous Catalysis: The solubility of these complexes in organic solvents makes them attractive for homogeneous catalysis.[4] They can also be immobilized on solid supports for use as heterogeneous catalysts, with the long alkyl chain aiding in the anchoring process.[7]

-

Corrosion Inhibition: Imidazole derivatives are known to be effective corrosion inhibitors for various metals, particularly copper.[15] this compound can form a protective film on the metal surface, with the imidazole ring coordinating to the metal and the long alkyl chain creating a hydrophobic barrier.[16]

-

Antimicrobial and Anticancer Agents: The enhanced lipophilicity imparted by the undecyl chain can improve the ability of metal complexes to penetrate microbial or cancer cell membranes, potentially leading to increased biological activity.[2][17]

-

Materials Science: These complexes can be used as building blocks for metal-organic frameworks (MOFs) with tailored pore sizes and functionalities. They can also be incorporated into polymers to create materials with specific magnetic, optical, or catalytic properties.

Conclusion and Future Outlook